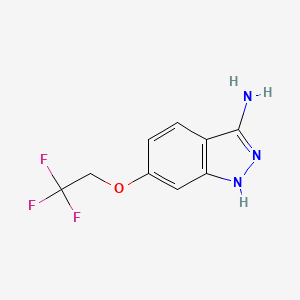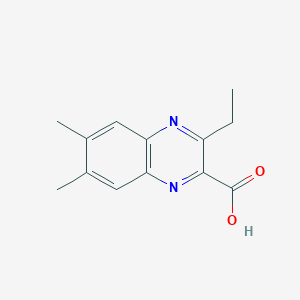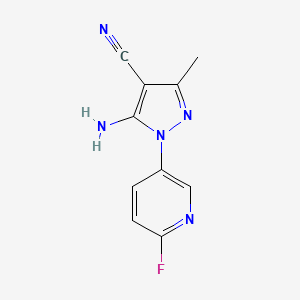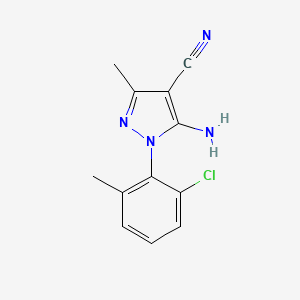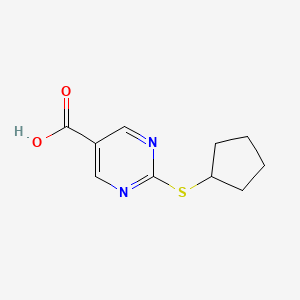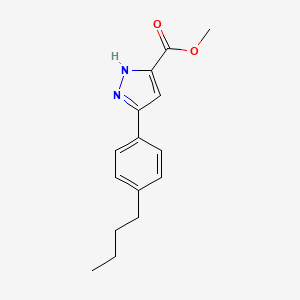![molecular formula C12H8F2N2O2 B1414669 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid CAS No. 162015-31-8](/img/structure/B1414669.png)
2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid
Descripción general
Descripción
“2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Aplicaciones Científicas De Investigación
Catalytic Arylation and C-F Bond Activation
The nickel-catalyzed α-arylation of 2-(polyfluorophenyl) pyridine with zinc enolates of esters or amides through C-F bond activation under neutral conditions demonstrates a significant application in the synthesis of fluorinated α-aryl carboxylic acids and α-aryl amides. These compounds are crucial intermediates in drug discovery, showcasing the utility of 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid in facilitating diverse synthetic pathways and enhancing the accessibility of fluorinated compounds for pharmaceutical development (Yu et al., 2014).
Vibrational Spectroscopy and Hydrogen Bonding Studies
Vibrational spectroscopy techniques like FTIR and Raman have been employed to study the complex formation between pyridine and tartaric acid. These studies are crucial for understanding the fundamental interactions and bonding patterns in molecules with carboxylic and pyridine groups, such as 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid. The insights gained from these investigations have implications for the design of pharmaceuticals and agrochemicals, highlighting the role of pyridine derivatives as precursors and important reagents (Periathai & Rajagopal, 2014).
Reactive Extraction and Separation Techniques
The reactive extraction of pyridine-2-carboxylic acid (picolinic acid) using nontoxic extractant-diluent systems represents another application area, focusing on the separation and recovery of carboxylic acids from dilute solutions. Such studies are pivotal for the pharmaceutical and biochemical industries, where pyridine-3-carboxylic acid derivatives serve as intermediates in producing various pharmaceuticals, herbicides, and nutritional supplements (Datta & Kumar, 2014).
Organometallic Chemistry and Regiochemical Control
Research in organometallic chemistry has shown that pyridines carrying heterosubstituents can be selectively metalated and reacted with electrophiles to access a wide range of biologically active compounds. This methodology offers significant flexibility and efficacy in synthesizing derivatives of 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid, providing tools for drug discovery and the synthesis of new pharmaceutical agents (Schlosser & Mongin, 2007).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
Mode of Action
It is known that similar compounds undergo the dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of key structural fragments of antiviral agents .
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . These agents can interfere with viral replication, thus affecting the biochemical pathways involved in viral life cycles.
Pharmacokinetics
The compound’s molecular weight is 2502 g/mol, which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 g/mol have better absorption and bioavailability.
Result of Action
It is known that similar compounds have been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . These agents can interfere with viral replication, potentially leading to a decrease in viral load.
Action Environment
It is known that the dimroth rearrangement, a process that similar compounds undergo, is catalyzed by acids, bases, and is accelerated by heat or light . Therefore, environmental factors such as pH and temperature could potentially influence the compound’s action and stability.
Propiedades
IUPAC Name |
2-(2,5-difluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-3-4-9(14)10(6-7)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAACGMZPTCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)
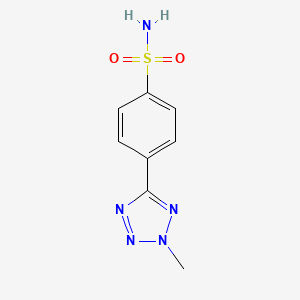
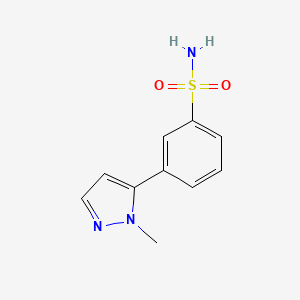
![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)
